molecular formula C23H20N2O4S B3537740 2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid

2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B3537740
M. Wt: 420.5 g/mol
InChI Key: SKYVEFZUKHSTLR-UHFFFAOYSA-N
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Description

2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with a phenoxymethyl group, a benzoyl group, and a thioxomethyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxymethyl Group: This step involves the reaction of phenol with a suitable alkylating agent to introduce the phenoxymethyl group.

    Thioxomethylation: The thioxomethyl group is introduced by reacting the intermediate with a thioxomethylating agent, such as thiourea, under acidic conditions.

    Final Assembly: The final step involves coupling the intermediates to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[[[[4-(methoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid
  • 2-Methyl-3-[[[[4-(ethoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid
  • 2-Methyl-3-[[[[4-(propoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid

Uniqueness

2-Methyl-3-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-15-19(22(27)28)8-5-9-20(15)24-23(30)25-21(26)17-12-10-16(11-13-17)14-29-18-6-3-2-4-7-18/h2-13H,14H2,1H3,(H,27,28)(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYVEFZUKHSTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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